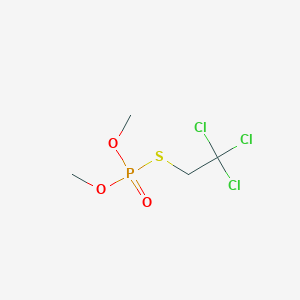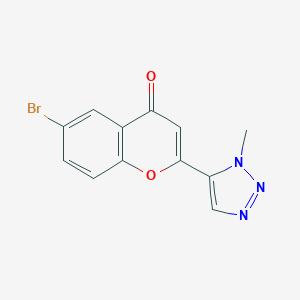
Dibenzyl ketoxime
Overview
Description
Dibenzyl ketoxime is an organic compound with the molecular formula C15H15NO. It is a derivative of 1,3-diphenylacetone, where the carbonyl group is converted to an oxime group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
It is used as an intermediate for the preparation of cis-2-benzyl-3-phenylaziridine , suggesting that its targets could be related to the biochemical pathways involved in the synthesis of this compound.
Mode of Action
The mode of action of Dibenzyl ketoxime involves its reaction with lithium aluminum hydride in tetrahydrofuran, leading to the formation of cis-2-benzyl-3-phenylaziridine . This reaction proceeds with an immediate evolution of one mole of hydrogen, followed by a slow liberation of a second mole of hydrogen and an accommodation of one equivalent of hydride into the molecule .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of cis-2-benzyl-3-phenylaziridine . This process involves the reaction of this compound with lithium aluminum hydride, leading to the formation of an azirine intermediate, which is then reduced to the aziridine .
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could impact its bioavailability and distribution in biological systems.
Result of Action
The primary result of the action of this compound is the formation of cis-2-benzyl-3-phenylaziridine . This compound is formed in a yield of 92%, with a minor product, 2-amino-1,3-diphenylpropane, formed in a yield of 8% .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under recommended storage conditions and should be kept away from oxidizing agents . Moreover, the reaction with lithium aluminum hydride is performed in tetrahydrofuran , indicating that the solvent environment can significantly impact the reaction efficiency and product yield.
Biochemical Analysis
Biochemical Properties
It is known that Dibenzyl ketoxime is used as an intermediate in the synthesis of other compounds, suggesting that it may interact with various enzymes and proteins during these processes .
Molecular Mechanism
It is known to be involved in the synthesis of cis-2-benzyl-3-phenylaziridine, a process that involves reaction with lithium aluminum hydride
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl ketoxime can be synthesized through the reaction of 1,3-diphenylacetone with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves the following steps:
- Dissolve 1,3-diphenylacetone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce a base, such as sodium hydroxide, to the mixture to facilitate the reaction.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-diphenylacetone oxime may involve more efficient methods such as microwave irradiation in dry media. This approach can significantly reduce reaction times and improve yields. The reaction is carried out by mixing 1,3-diphenylacetone with hydroxylamine hydrochloride and silica gel, followed by microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl ketoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oximes and related compounds.
Scientific Research Applications
Dibenzyl ketoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylacetone: The parent compound, which lacks the oxime group.
1,3-Diphenylacetone thiosemicarbazone: A derivative with a thiosemicarbazone group instead of an oxime group.
1,3-Diphenylacetone p-tosylhydrazone: A derivative with a p-tosylhydrazone group.
Uniqueness
Dibenzyl ketoxime is unique due to its oxime functional group, which imparts distinct reactivity and properties compared to its analogs. The oxime group allows for specific interactions and reactions that are not possible with other derivatives .
Properties
IUPAC Name |
N-(1,3-diphenylpropan-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEBLVKLMOIGER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170544 | |
| Record name | 1,3-Diphenylacetone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788-31-4 | |
| Record name | 2-Propanone, 1,3-diphenyl-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenylacetone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1788-31-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1788-31-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenylacetone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenylacetone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction involving dibenzyl ketoxime (1,3-Diphenylacetone oxime) discussed in the provided research?
A1: The research primarily focuses on the synthesis of cis-2-benzyl-3-phenylaziridine using this compound (1,3-Diphenylacetone oxime) as a starting material. The reaction utilizes lithium aluminum hydride (LAH) in tetrahydrofuran and proceeds with the evolution of hydrogen gas. [] Interestingly, the reaction exhibits an induction period and is catalytically accelerated by the presence of 2-amino-1,3-diphenylpropane, a minor product formed during the reaction. []
Q2: Can you describe the proposed mechanism for this reaction?
A2: Based on kinetic studies and previous research, a mechanism was proposed for the conversion of this compound (1,3-Diphenylacetone oxime) to cis-2-benzyl-3-phenylaziridine. [] Initially, the this compound rapidly reacts with LAH to form an aluminum derivative. This intermediate then undergoes a slow hydrogen elimination step, generating an azirine intermediate. Finally, the azirine is reduced by LAH to yield the desired aziridine product. []
Q3: Are there any practical applications of this reaction?
A3: The synthesis of aziridines, particularly cis-2-benzyl-3-phenylaziridine, holds significance in organic synthesis. Aziridines serve as versatile building blocks for synthesizing various nitrogen-containing compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














